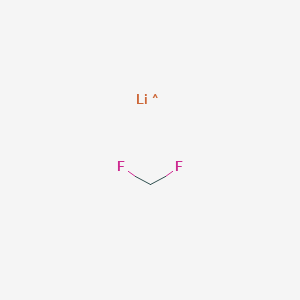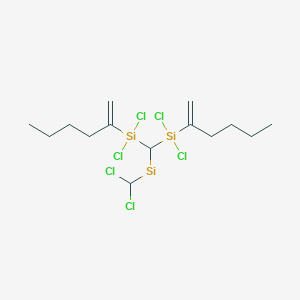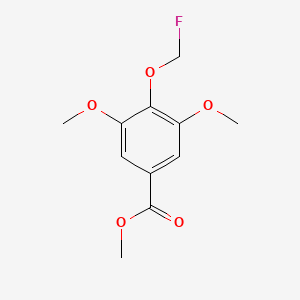![molecular formula C9H21N3O2Si B15160903 (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 663938-65-6](/img/structure/B15160903.png)
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chemical compound that features an azido group, a tert-butyl(dimethyl)silyl ether, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable precursor using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling azides, and employing purification techniques such as chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
科学的研究の応用
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the presence of the azido group.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl(dimethyl)silyl ether serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
(2S)-3-Azido-2-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with slight variations in the protecting group.
(2S)-3-Azido-2-{[trimethylsilyl]oxy}propan-1-ol: Uses a different silyl protecting group.
(2S)-3-Azido-2-{[triisopropylsilyl]oxy}propan-1-ol: Another variant with a bulkier silyl group.
Uniqueness
The uniqueness of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol lies in its combination of functional groups, which allows for versatile applications in synthesis and research. The tert-butyl(dimethyl)silyl group provides stability and protection, while the azido group offers reactivity for further functionalization.
特性
CAS番号 |
663938-65-6 |
|---|---|
分子式 |
C9H21N3O2Si |
分子量 |
231.37 g/mol |
IUPAC名 |
(2S)-3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChIキー |
ORXFTSMRFKTEFA-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CN=[N+]=[N-])CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)


![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)

![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)



![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
